B1575870 Smd2

Smd2

Cat. No.: B1575870
Attention: For research use only. Not for human or veterinary use.
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Description

Smd2 (4-Chloro-3-nitro-N-butylbenzenesulfonamide) is an N-alkylbenzenesulfonamide that acts as a potent and selective open-channel blocker of KV3.1 potassium channels . Research indicates that this compound blocks KV3.1 in a reversible and use-dependent manner, with a half-maximal inhibitory concentration (IC50) of approximately 10 µM and a Hill coefficient of around 2 . Its mechanism of action is characterized by binding to the open conformation of the KV3.1 channel. The compound's effects are enhanced by high-frequency stimulation and the duration for which the channel remains open, making it a valuable pharmacological tool for studying the role of KV3.1 channels in neuronal high-frequency firing . From a research and therapeutic development perspective, N-alkylsulfonamides like this compound may represent a new class of pharmacological modulators for KV3.1 . This product is strictly for Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial

sequence

ATCDLLSMWNVNHSACAAHCLLLGKSGGRCNDDAVCVCRK

Origin of Product

United States

Scientific Research Applications

Cancer Treatment Target

Recent studies have identified SmD2 as a promising target for cancer therapy. A pan-cancer analysis involving 26 solid tumor types revealed that SNRPD2 is frequently overexpressed in many cancers, correlating with poor prognosis. This suggests that this compound may play a critical role in tumorigenesis and cancer cell survival:

  • Expression Analysis : High levels of SNRPD2 expression were associated with decreased survival rates in patients with various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) .
  • Cell Viability Studies : Silencing SNRPD2 using short hairpin RNA (shRNA) significantly impaired the growth of cancer cell lines, indicating that this compound is essential for cancer cell viability .

Case Study 1: Hepatocellular Carcinoma (HCC)

In a study focusing on HCC, researchers found that this compound was significantly upregulated in tumor tissues compared to normal liver tissues. Knockdown experiments demonstrated that reduced this compound levels led to decreased proliferation and increased DNA damage response markers in HCC cells . This highlights the potential of targeting this compound for therapeutic interventions in liver cancer.

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

A similar approach was taken with NSCLC, where silencing SNRPD2 resulted in distinct alternative splicing patterns associated with cancer progression. The study concluded that targeting this compound could provide a novel strategy for treating NSCLC by exploiting its essential role in maintaining cancer cell viability .

Data Tables

Study Cancer Type Findings Potential Application
Evaluation of Spliceosome Protein this compoundPan-cancer AnalysisOverexpression linked to poor prognosisTarget for cancer therapy
Acetylation-dependent regulationHepatocellular CarcinomaUpregulation and impact on DNA repairBiomarker for diagnosis and prognosis
Silencing SNRPD2Non-Small Cell Lung CancerInduced cytotoxic splicing switchTherapeutic target for NSCLC

Comparison with Similar Compounds

Key Research Findings and Data Tables

Table 1: Expression and Therapeutic Relevance of this compound and Analogues

Compound Role Cancer Association Therapeutic Target Potential Key Reference
This compound (SNRPD2) mRNA splicing, mitotic regulation Overexpressed in 26 cancers High (synthetic lethality)
This compound (LY96) TLR4 co-receptor, metastasis Elevated in metastatic CaP Biomarker for advanced CaP
NPS-2143 CaSR antagonist Schistosomiasis motility Moderate (IC50: 10–50 µM)

Table 2: Biomarker Performance: this compound vs. PSA in Prostate Cancer

Metric This compound (Mets vs. PT) PSA (Mets vs. PT)
Sensitivity 85% 62%
Specificity 90% 58%
AUC (ROC curve) 0.811 0.605
p-value <0.001 >0.05

Data from

Preparation Methods

Preparation of Samarium(II) Iodide (SmI2)

1.1 Basic Synthetic Procedure

The classical preparation of SmI2 involves the direct reaction of samarium metal with iodine in an anhydrous, oxygen-free environment, typically in tetrahydrofuran (THF) solvent:

  • Materials: Samarium metal (0.2 g, 1.3 mmol), iodine crystals (0.254 g, 2.0 mmol), dry and degassed THF (10 mL).
  • Apparatus: Flame-dried round-bottom flask, argon atmosphere, magnetic stir bar.
  • Method:
    • Flame dry a 50 mL round-bottom flask and flush with argon to maintain an inert atmosphere.
    • Add samarium metal and iodine crystals to the flask containing dry THF.
    • Stir vigorously at room temperature for approximately 3 hours.
    • Observe color changes from orange to yellow, green, and finally navy blue, indicating the formation of SmI2.
    • The navy blue solution confirms the presence of singly ionized samarium (Sm(II)).

This method yields a 0.1 M SmI2 solution suitable for immediate use in synthesis.

Table 1: Summary of SmI2 Preparation Parameters

Parameter Condition/Value Notes
Samarium metal 0.2 g (1.3 mmol) High purity required
Iodine 0.254 g (2.0 mmol) Crystalline form
Solvent Dry, degassed THF (10 mL) Oxygen and moisture free
Atmosphere Argon Prevents oxidation
Reaction time ~3 hours Ensures complete conversion
Color change Orange → Yellow → Green → Navy Blue Indicator of SmI2 formation
Final concentration 0.1 M Standard for synthetic applications

Preparation of SmI2 Complexes with Additives

Additives such as hexamethylphosphoramide (HMPA) or water (H2O) are often used to modulate the reactivity and selectivity of SmI2 in organic reactions.

2.1 SmI2-HMPA Complex

  • Preparation:

    • To freshly prepared SmI2 solution (0.1 M, 10 mL), add HMPA (1.75 mL, 10 equivalents relative to SmI2) dropwise under argon.
    • The solution turns deep purple, indicating complex formation.
    • This complex enhances the reducing power and selectivity of SmI2 in Barbier-type reactions.
  • Mechanistic Insight:
    The SmI2-HMPA complex facilitates electron transfer and stabilizes reactive intermediates. It is also involved in catalytic cycles with Ni(II) salts, where SmI2 reduces Ni(II) to Ni(0), which then inserts into alkyl halide bonds, forming organonickel species that transmetallate to organosamarium intermediates.

2.2 SmI2-H2O Complex

  • Preparation:

    • SmI2 is prepared as above.
    • Water is added in controlled amounts to form the SmI2-H2O complex, which selectively monoreduces Meldrum's acids to 3-hydroxy carboxylic acids.
    • The reaction typically takes about 6 hours to complete.
  • Significance:
    This complex allows a single-step selective monoreduction, providing high crude purity products and represents an advancement over previous multi-step methods.

Mechanistic and Practical Considerations

  • Inert Atmosphere: All steps require an oxygen- and moisture-free environment to prevent oxidation of Sm(II) to Sm(III).
  • Solvent Quality: THF must be dry and degassed to avoid side reactions and ensure reproducibility.
  • Color Monitoring: The color changes during preparation serve as a qualitative indicator of reaction progress.
  • Additive Effects: Additives like HMPA drastically increase the reducing power of SmI2, while water modulates selectivity for specific substrates.

Comparative Table of SmI2 Preparation Methods

Preparation Method Key Reagents Additives Reaction Time Color Indicator Application Focus
Direct Sm + I2 in THF Samarium metal, iodine, THF None ~3 hours Orange → Navy Blue General SmI2 synthesis
SmI2-HMPA Complex SmI2 solution, HMPA HMPA (10 equiv.) Immediate Deep Purple Enhanced reduction, Barbier reactions
SmI2-H2O Complex SmI2 solution, controlled H2O Water ~6 hours Blue to Yellow (post-reaction) Selective monoreduction of Meldrum’s acids

Summary of Research Findings

  • The preparation of SmI2 by direct reaction of samarium metal and iodine in THF is well-established and reproducible, yielding a 0.1 M solution suitable for synthetic applications.
  • The addition of HMPA creates a powerful reducing complex that facilitates complex organic transformations, including catalytic cycles involving nickel salts.
  • The SmI2-H2O complex enables selective monoreduction of Meldrum's acids to 3-hydroxy acids in a single step, improving efficiency and product purity.
  • Mechanistic studies reveal that additives influence the electron transfer pathways and intermediate stability, which can be exploited to tailor reactivity.

This detailed overview consolidates authoritative protocols and mechanistic insights into the preparation of SmI2 and its key complexes, providing a comprehensive resource for researchers aiming to utilize this reagent in synthetic chemistry.

Q & A

Q. What criteria ensure data quality in studies involving this compound knockout models?

  • Methodological Answer : Validate knockout efficiency via qRT-PCR and rescue experiments. Assess off-target effects using whole-exome sequencing. Report animal welfare compliance (e.g., ARRIVE guidelines) and include power analyses to justify sample sizes .

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